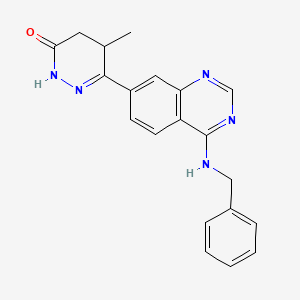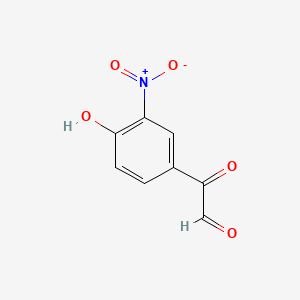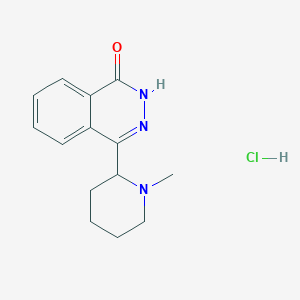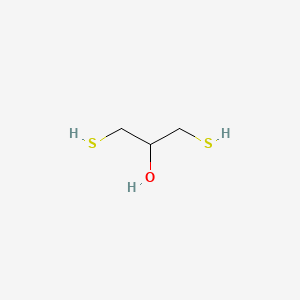
1,3-Dimercapto-2-propanol
Descripción general
Descripción
1,3-Dimercapto-2-propanol, also known as dimercaprol, is an organic compound with the molecular formula C₃H₈OS₂. It is a colorless to slightly yellow liquid with a pungent odor. This compound is notable for its use as a chelating agent, particularly in the treatment of heavy metal poisoning, such as arsenic, mercury, and lead .
Aplicaciones Científicas De Investigación
1,3-Dimercapto-2-propanol has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to remove heavy metals from solutions.
Biology: Employed in studies involving metal ion interactions with biological molecules.
Medicine: Used clinically to treat heavy metal poisoning, such as arsenic, mercury, and lead poisoning.
Mecanismo De Acción
Target of Action
1,3-Dimercapto-2-propanol, also known as Dimercaprol, primarily targets heavy metals such as arsenic, gold, mercury, and lead . These heavy metals are known to bind to sulfhydryl groups on metabolic enzymes, inhibiting their activity .
Mode of Action
Dimercaprol interacts with its targets by forming complexes with these heavy metals . The sulfhydryl groups of Dimercaprol compete with the thiol groups on enzymes for binding the metal ions . This prevents or reverses the metallic binding of sulfhydryl-containing enzymes . The formed complex is then excreted in the urine .
Biochemical Pathways
The biochemical pathways affected by Dimercaprol involve the chelation of heavy metals, which can inhibit various enzymes. For instance, Dimercaprol can maintain sulfhydryl groups in the reduced state and reverse arsenic-related inhibition of enzymes such as pyruvic and α-ketoglutaric oxidases .
Pharmacokinetics
This method of administration can be painful and allergenic . The complex formed by Dimercaprol and the heavy metal is excreted in the urine .
Result of Action
The molecular and cellular effects of Dimercaprol’s action primarily involve the neutralization of heavy metal toxicity and the restoration of enzyme activity. By forming complexes with heavy metals, Dimercaprol prevents these metals from inhibiting sulfhydryl-containing enzymes, thus preserving their function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dimercaprol. For instance, it has been found that Dimercaprol can inhibit the corrosion of copper in sulfuric acid solution, suggesting that its action can be influenced by the presence of certain substances in the environment . Additionally, Dimercaprol is sensitive to air and can be oxidized, which may affect its stability .
Análisis Bioquímico
Biochemical Properties
1,3-Dimercapto-2-propanol plays a crucial role in biochemical reactions by binding to heavy metals such as arsenic, mercury, and lead. The sulfhydryl groups in this compound form complexes with these metals, preventing or reversing the metallic binding of sulfhydryl-containing enzymes. This interaction is essential in detoxifying heavy metals and protecting enzymatic functions. For instance, this compound can reverse arsenic-related inhibition of enzymes like pyruvic and α-ketoglutaric oxidases .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It influences cell function by chelating heavy metals, thereby preventing their toxic effects on cellular components. This compound can alter the production of cytokines such as eotaxin, RANTES, and MCP-1 in stimulated human airway epithelium and fibroblasts . Additionally, this compound has been shown to inhibit the activity of voltage-gated calcium channels in Xenopus oocytes .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of complexes with heavy metals through its sulfhydryl groups. These complexes prevent the metals from binding to and inhibiting sulfhydryl-containing enzymes. The metal-1,3-Dimercapto-2-propanol complex is then excreted in the urine, reducing the metal’s toxicity . This chelation process is critical for the detoxification of heavy metals and the protection of enzymatic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known to oxidize in aqueous solutions to form disulfides, especially in the presence of air. At a pH of 5, the oxidation rate is negligible, but it increases rapidly in alkaline solutions . Long-term studies have shown that this compound can maintain its chelating activity, although its stability may be compromised over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively chelates heavy metals and reduces their toxicity. At high doses, this compound can induce adverse effects such as seizures and nephrotoxicity . It has also been shown to increase the brain deposition of arsenite and organic mercury compounds, highlighting the importance of careful dosage management .
Metabolic Pathways
This compound is involved in metabolic pathways that facilitate the detoxification of heavy metals. It interacts with enzymes and cofactors that are essential for the chelation and excretion of these metals. The compound can maintain sulfhydryl groups in the reduced state, which is crucial for reversing the inhibition of enzymes like pyruvic and α-ketoglutaric oxidases caused by arsenic .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It is soluble in various solvents, including ethanol, chloroform, and vegetable oils, which aids its distribution . The compound’s ability to chelate heavy metals and form stable complexes facilitates its transport to sites of metal accumulation, where it can exert its detoxifying effects.
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can target specific compartments or organelles through post-translational modifications and targeting signals. The compound’s ability to chelate heavy metals and maintain sulfhydryl groups in the reduced state is essential for its activity and function within cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dimercapto-2-propanol can be synthesized through the reaction of glycerol with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-purity glycerol and hydrogen sulfide gas. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The process may also involve purification steps such as distillation and recrystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimercapto-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides are the major products.
Reduction: Thiols are formed.
Substitution: Various substituted derivatives depending on the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimercapto-1-propanol: Another chelating agent with similar properties.
Dimercaptosuccinic acid: Used for similar purposes but has a different chemical structure.
Penicillamine: Another chelating agent used in the treatment of heavy metal poisoning
Uniqueness
1,3-Dimercapto-2-propanol is unique due to its specific structure, which allows it to form stable complexes with a wide range of heavy metals. Its effectiveness in treating heavy metal poisoning and its relatively low toxicity compared to other chelating agents make it a valuable compound in both medical and industrial applications .
Propiedades
IUPAC Name |
1,3-bis(sulfanyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8OS2/c4-3(1-5)2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPSAOYKQQUALV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CS)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30207106 | |
| Record name | 1,3-Dimercapto-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30207106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
584-04-3 | |
| Record name | 1,3-Dimercapto-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=584-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimercapto-2-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dimercaptopropan-2-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20518 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dimercapto-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30207106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimercaptopropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.664 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIMERCAPTO-2-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54G5462DAT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,3-dimercapto-2-propanol compare to its isomer, 2,3-dimercaptopropanol (BAL), in terms of antidotal activity against lewisite poisoning?
A: While both this compound and 2,3-dimercaptopropanol (BAL) exhibit antidotal activity against lewisite poisoning, research indicates that BAL demonstrates significantly greater efficacy. [] This difference in effectiveness likely stems from variations in their chemical structures and their resulting ability to chelate arsenic.
Q2: Can you explain the mechanism by which dithiols like this compound interact with lewisite?
A: Lewisite (β-chlorovinyldichloroarsine) exerts its toxicity by binding to sulfhydryl groups present in enzymes crucial for cellular processes. Dithiols, possessing two sulfhydryl groups, can act as chelating agents. They bind to the arsenic atom in lewisite, effectively competing with and displacing it from its biological targets. [] This chelation forms a less toxic complex that can be more readily eliminated from the body.
Q3: Studies have shown that this compound can form complexes with mercury. What is the structural nature of these complexes?
A: Research suggests that this compound forms polymeric complexes with mercury, similar to the structures observed with its isomer, BAL. [] These complexes adopt a linear coordination, denoted as (-Hg-S-S-)n, where 'n' represents a value greater than 1. This polymeric structure contrasts with the commonly depicted cyclic, monomeric representation of mercury-dithiol complexes.
Q4: How does the presence of a pyridine group influence the metal-binding properties of this compound derivatives?
A: Studies investigating 2(2-pyridyl)-1,3-dimercapto-2-propanol, a derivative incorporating a pyridine group, reveal enhanced metal binding compared to analogues containing only thioethers. [] This observation suggests that the pyridine nitrogen participates in chelation alongside the sulfhydryl groups, contributing to the overall stability of the metal complex.
Q5: Dynamic NMR spectroscopy was used to study the reaction of phenyldichloroarsine with this compound. What insights did this technique provide?
A: Dynamic NMR spectroscopy revealed that the reaction between phenyldichloroarsine and this compound results in a 1:1 adduct, forming a six-membered ring containing heteroatoms (sulfur and arsenic). [] Importantly, two geometric isomers of this adduct exist in a dynamic equilibrium. The study further determined the rate constants and activation barriers for the interconversion of these isomers, offering valuable insights into the dynamic behavior of the formed complex.
Q6: What analytical techniques are commonly employed for the characterization of this compound and its complexes?
A: Several analytical methods are used to characterize this compound and its complexes. Infrared (IR) and Raman spectroscopy are valuable for identifying functional groups and studying vibrational modes, particularly those associated with metal-sulfur bonds. [] Nuclear magnetic resonance (NMR) spectroscopy provides insights into the structure, dynamics, and isomerism of these compounds, as demonstrated by the study using dynamic NMR. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


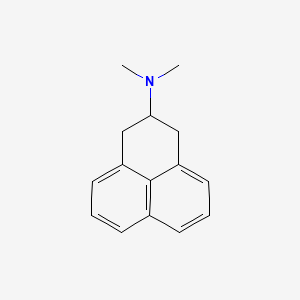
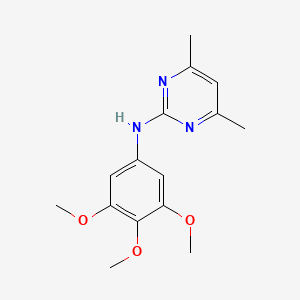




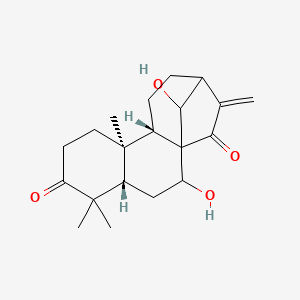
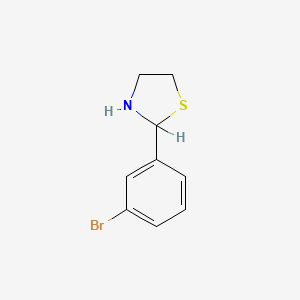
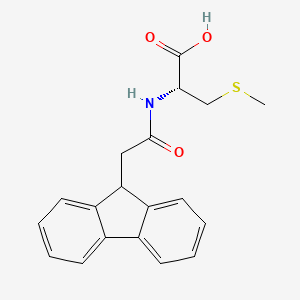
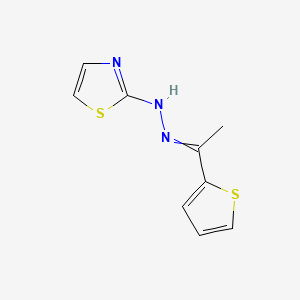
![3-[7,12,17-TRIS(3-HYDROXYPHENYL)-21,22,23,24-TETRAAZAPENTACYCLO[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]TETRACOSA-1,3,5,7,9,11(23),12,14,16(22),17,19-UNDECAEN-2-YL]PHENOL](/img/structure/B1199009.png)
